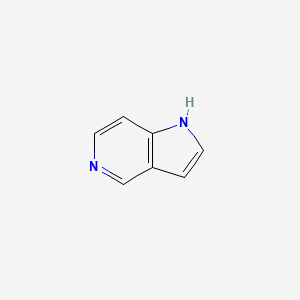

5-Azaindole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSKXJVMVSSSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181563 | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-34-1 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Azaindole scaffold as a privileged structure in drug discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5-azaindole core, a bioisosteric analog of the indole scaffold, has solidified its status as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse biological interactions have made it a cornerstone in the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the this compound scaffold, its applications, quantitative pharmacological data, key experimental protocols, and the signaling pathways it modulates.

The this compound Scaffold: A Profile of a Privileged Structure

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug discovery. The this compound, a bicyclic heterocycle composed of a fused pyridine and pyrrole ring, exemplifies this concept.

The strategic placement of a nitrogen atom at the 5-position of the indole ring system imparts several advantageous physicochemical properties:

-

Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This dual functionality allows for critical interactions within the ATP-binding pockets of many kinases.

-

Bioisosterism: this compound serves as an effective bioisostere for indole and purine systems, enabling it to mimic the binding modes of endogenous ligands.

-

Improved Physicochemical Properties: Compared to its indole counterpart, the azaindole scaffold can offer enhanced aqueous solubility, modulated lipophilicity (LogP), and a different pKa profile, which can lead to improved pharmacokinetic and pharmacodynamic properties.

-

Novel Intellectual Property: The modification of the indole core provides an avenue for creating novel chemical entities with distinct patentability.

These attributes have led to the successful development of numerous this compound-containing compounds that have entered clinical trials and received FDA approval.

Quantitative Analysis of this compound-Based Kinase Inhibitors

The versatility of the this compound scaffold is evident in the breadth of kinase targets it has been successfully used to inhibit. The following tables summarize the quantitative pharmacological data for key this compound and other azaindole-based drugs and clinical candidates.

| Compound Name (Brand Name) | Isomer | Primary Target(s) | IC50 / Ki | Therapeutic Area |

| Vemurafenib (Zelboraf®) | 7-Azaindole | BRAF V600E | IC50: 31 nM[1][2] | Metastatic Melanoma |

| Wild-type BRAF | IC50: 100-160 nM[3] | |||

| C-Raf | IC50: 6.7-48 nM[3] | |||

| Pexidartinib (Turalio®) | This compound | CSF1R | IC50: 13-20 nM[4] | Tenosynovial Giant Cell Tumor |

| c-Kit | IC50: 10-16 nM | |||

| FLT3 | IC50: 160 nM | |||

| Decernotinib (VX-509) | 7-Azaindole | JAK3 | Ki: 2.5 nM | Rheumatoid Arthritis |

| JAK1 | Ki: 11 nM | |||

| JAK2 | Ki: 13 nM | |||

| TYK2 | Ki: 11 nM |

Key Signaling Pathways and Mechanisms of Action

A significant number of this compound-based inhibitors target kinases within critical cell signaling pathways that are often dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a prime example.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many melanomas, a specific mutation (V600E) in the BRAF kinase leads to constitutive activation of this pathway, driving uncontrolled cell growth.

Vemurafenib, a potent inhibitor of the BRAF V600E mutant, contains a 7-azaindole scaffold. It acts as an ATP-competitive inhibitor, blocking the downstream signaling cascade and thereby inhibiting tumor cell proliferation.

Experimental Protocols

The evaluation of novel this compound-based compounds requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Synthesis of the this compound Core

A common synthetic route to the this compound scaffold involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.

Representative Protocol: Suzuki Coupling and Cyclization

-

Reaction Setup: To a solution of a suitable bromopyridine derivative in a solvent such as 1,4-dioxane, add a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

-

Cyclization: Treat the intermediate with a strong base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like DMF or THF at elevated temperatures to induce cyclization.

-

Final Purification: After quenching the reaction, perform an aqueous work-up and purify the final this compound product by chromatography or recrystallization.

BRAF V600E Kinase Inhibition Assay (LanthaScreen™)

This is a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of a test compound.

Materials:

-

BRAF V600E kinase

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (e.g., a this compound derivative)

-

Assay buffer

Procedure:

-

Reagent Preparation: Prepare a solution of BRAF V600E kinase and the europium-labeled antibody in assay buffer. Prepare a separate solution of the Alexa Fluor™ 647-labeled tracer.

-

Compound Dilution: Prepare a serial dilution of the test compound.

-

Assay Plate Setup: Add the BRAF V600E/antibody solution to the wells of a microplate.

-

Compound Addition: Add the test compound dilutions to the respective wells.

-

Reaction Initiation: Add the tracer solution to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Data Acquisition: Measure the FRET signal using a microplate reader.

-

Data Analysis: Plot the FRET signal against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Antiproliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Detergent reagent (e.g., DMSO or a specialized solubilizing agent)

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Western Blot Analysis of MAPK Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, such as ERK.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on ERK phosphorylation.

Drug Discovery Workflow for this compound-Based Kinase Inhibitors

The development of a novel this compound-based kinase inhibitor follows a structured workflow from initial concept to potential clinical application.

This workflow involves target identification, high-throughput screening of compound libraries (which may include this compound fragments), hit-to-lead optimization to improve potency and selectivity, lead optimization focusing on structure-activity relationships (SAR) and ADME (absorption, distribution, metabolism, and excretion) properties, preclinical in vivo studies, and finally, clinical trials in humans.

Conclusion

The this compound scaffold continues to be a remarkably versatile and productive starting point for the discovery of potent and selective therapeutic agents, especially in the realm of kinase inhibition. Its inherent structural and electronic features provide a robust foundation for medicinal chemists to design next-generation targeted therapies. The methodologies and data presented in this guide underscore the importance of this privileged structure and provide a framework for its continued exploration in drug discovery.

References

A Technical Guide to the Physicochemical Properties of 5-Azaindole and Its Isomers for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of azaindole scaffolds into drug candidates represents a significant advancement in medicinal chemistry. The introduction of a nitrogen atom into the indole ring system not only creates novel chemical entities but also profoundly influences the molecule's physicochemical properties, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth comparison of the core physicochemical properties of 5-azaindole against its isomers (4-azaindole, 6-azaindole, and 7-azaindole), offering a valuable resource for researchers in drug design and development.

Comparative Physicochemical Data

The substitution of a carbon atom with nitrogen in the benzene portion of the indole scaffold results in four positional isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly subtle change leads to significant variations in key physicochemical parameters such as acidity/basicity (pKa), lipophilicity (logP/logD), and aqueous solubility. These properties, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[1][2] The following tables summarize the available quantitative data for these properties, providing a clear comparison between the isomers.

| Property | 4-Azaindole | This compound | 6-Azaindole | 7-Azaindole | Indole (for comparison) |

| pKa | 6.94[3], 4.85[4] | 8.26[3], 8.42 | 7.95, 5.61 | 4.59, 3.67 | ~16.2 (NH), -3.6 (C3-H) |

| Aqueous Solubility (μg/mL) | 932 | 419 | 487 | 936 | 16 |

| logD (at pH 6.5) | 0.9 | 1.2 | 1.5 | 1.8 | 1.9 |

| Melting Point (°C) | 88-89 | Not widely reported | Not widely reported | 105-107 | 52-54 |

| Dipole Moment (Debye) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | ~2.11 |

Note: pKa values can vary based on the experimental or computational method used. The values presented here are from different sources and illustrate the range of reported values.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for key experiments cited in the literature.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For heterocyclic compounds like azaindoles, which can act as both weak acids (NH proton) and weak bases (pyridine nitrogen), potentiometric titration is a standard method for pKa determination.

Methodology:

-

Sample Preparation: A precise amount of the azaindole isomer is dissolved in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to create a solution of known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.

-

Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the compound has been neutralized. For polyprotic species, multiple inflection points may be observed, corresponding to different pKa values.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology:

-

Solvent Saturation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of the azaindole isomer is dissolved in the aqueous or organic phase.

-

Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other phase in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient period (e.g., 24 hours) to allow for complete partitioning and equilibration.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.

-

Concentration Analysis: The concentration of the azaindole isomer in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that influences drug absorption and bioavailability. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of the solid azaindole isomer is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed, temperature-controlled container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., a 0.45 µm PTFE syringe filter) to remove the undissolved solid, yielding a saturated solution. Centrifugation prior to filtration is recommended.

-

Quantification: The concentration of the dissolved azaindole isomer in the clear filtrate is determined by a validated analytical method, such as HPLC with UV detection. A calibration curve is used for accurate quantification.

-

Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (M) at the specified temperature and pH.

Visualizations: Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key experimental workflow and a relevant biological pathway.

Caption: Workflow for logP determination using the shake-flask method.

Azaindole derivatives are prominent as kinase inhibitors, often targeting pathways crucial for cell growth and survival, such as the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers.

Caption: The PI3K/AKT/mTOR signaling pathway and a point of inhibition.

Conclusion

The choice of an azaindole isomer can significantly impact the drug-like properties of a molecule. As demonstrated, the position of the nitrogen atom alters the electronic distribution of the bicyclic system, leading to distinct pKa, solubility, and lipophilicity profiles. For instance, all four azaindole isomers show markedly improved aqueous solubility compared to the parent indole scaffold, a highly desirable feature in drug development. Understanding these nuances is paramount for medicinal chemists aiming to fine-tune the properties of lead compounds to achieve optimal efficacy and safety profiles. This guide provides a foundational reference for the rational design of next-generation therapeutics based on the versatile azaindole framework.

References

The Bioisosteric Virtuoso: A Technical Guide to the Properties of 5-Azaindole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-Azaindole

In the landscape of modern medicinal chemistry, the principle of bioisosterism—the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration to create a new molecule with similar or enhanced biological properties—is a cornerstone of rational drug design. Among the various bioisosteric replacements, the substitution of the indole scaffold with a this compound moiety has emerged as a particularly fruitful strategy.[1][2] This seemingly subtle alteration, the replacement of a carbon atom with a nitrogen atom in the benzene ring of indole, introduces profound changes to the molecule's physicochemical and pharmacological properties.[3]

This technical guide provides an in-depth exploration of the bioisosteric properties of this compound, offering a valuable resource for researchers and drug development professionals seeking to leverage this privileged scaffold in the design of novel therapeutics. Through a detailed examination of its physicochemical characteristics, synthesis, and impact on biological activity, this document illuminates the strategic advantages of incorporating the this compound core into drug candidates.

Physicochemical Properties: A Quantitative Comparison

The introduction of a nitrogen atom into the indole ring system significantly modulates key physicochemical parameters that are critical for a molecule's drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, as one of the four positional isomers (4-, 5-, 6-, and 7-azaindole), possesses a unique electronic distribution that influences its basicity, lipophilicity, and solubility.[4]

A comparative analysis of the physicochemical properties of indole and its azaindole isomers reveals the distinct advantages offered by each scaffold. The data presented in the following table has been compiled from various sources to provide a clear, quantitative comparison.

| Compound | pKa | logP | Aqueous Solubility (µg/mL) | Dipole Moment (D) | Melting Point (°C) |

| Indole | ~16.7 (acidic N-H) | 2.14 | Low | 2.11 | 52-54 |

| 4-Azaindole | 6.85 (basic pyridine N) | 1.15 | 936 | 3.55 | 104-106 |

| This compound | 4.6 (basic pyridine N) | 1.21 | 419 | 1.89 | 111-113 |

| 6-Azaindole | 4.9 (basic pyridine N) | 1.25 | 688 | 2.57 | 137-139 |

| 7-Azaindole | 4.6 (basic pyridine N) | 1.23 | 875 | 1.73 | 112-114 |

Table 1: Comparative Physicochemical Properties of Indole and Azaindole Isomers. The data highlights the increased basicity and aqueous solubility of azaindoles compared to indole. This compound, in particular, offers a moderate basicity and a significant improvement in solubility.

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound core can be achieved through various synthetic routes. One common and effective method is the Batcho-Leimgruber indole synthesis. The following is a generalized protocol:

Step 1: Nitration of a Pyridine Derivative A suitable pyridine precursor, such as 3-methyl-4-nitropyridine, is the starting material.

Step 2: Formation of the Enamine The nitro-pyridine derivative is reacted with a dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

Step 3: Reductive Cyclization The enamine is then subjected to a reductive cyclization. This is typically achieved using a reducing agent such as hydrogen gas with a palladium catalyst or iron in acetic acid. This step results in the formation of the this compound ring system.

Step 4: Purification The crude product is purified using standard laboratory techniques such as column chromatography or recrystallization to yield pure this compound.

Determination of Physicochemical Properties

1. pKa Determination via Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.

-

Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette.

-

Procedure:

-

A solution of the this compound compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a known concentration (typically 1-10 mM).[5]

-

The solution is placed in a thermostated vessel and stirred continuously.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

-

2. logP Determination via High-Performance Liquid Chromatography (HPLC)

This method estimates the octanol-water partition coefficient (logP), a measure of lipophilicity, based on the retention time of the compound on a reverse-phase HPLC column.

-

Apparatus: An HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and a pump capable of delivering a mobile phase gradient.

-

Procedure:

-

A calibration curve is generated using a set of standard compounds with known logP values.

-

The retention times of the standard compounds are measured under isocratic or gradient elution conditions.

-

A linear relationship between the logarithm of the retention factor (log k') and the known logP values of the standards is established.

-

The this compound compound is injected into the HPLC system under the same conditions as the standards.

-

The retention time of the this compound is measured, and its log k' is calculated.

-

The logP of the this compound is then determined by interpolating its log k' value onto the calibration curve.

-

Impact on Biological Activity and Signaling Pathways

The bioisosteric replacement of indole with this compound can significantly impact a compound's biological activity by altering its binding interactions with the target protein. The nitrogen atom in the 5-position can act as a hydrogen bond acceptor, a feature absent in the corresponding carbon atom of indole. This can lead to enhanced binding affinity and selectivity for the target.

A prominent area where this compound has proven to be a valuable scaffold is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

Case Study: this compound as a TTK Kinase Inhibitor

TTK protein kinase (also known as Mps1) is a dual-specificity kinase that is a key regulator of the mitotic spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. Overexpression of TTK has been linked to various cancers, making it an attractive therapeutic target. This compound derivatives have been explored as inhibitors of TTK.

The following diagram illustrates a simplified signaling pathway involving TTK and its downstream effectors, highlighting the point of intervention for a this compound-based inhibitor.

Drug Discovery Workflow

The development of a this compound-based kinase inhibitor follows a structured workflow common in modern drug discovery. This process begins with target identification and validation and progresses through hit identification, lead optimization, and preclinical development.

The following diagram outlines a typical drug discovery workflow for a this compound kinase inhibitor.

Conclusion

The bioisosteric replacement of indole with this compound represents a powerful and validated strategy in drug discovery. The ability to fine-tune physicochemical properties, such as basicity and solubility, and to introduce an additional hydrogen bond acceptor provides medicinal chemists with a versatile tool to address common challenges in lead optimization. The this compound scaffold has demonstrated significant utility, particularly in the development of kinase inhibitors, by enabling enhanced target affinity and improved pharmacokinetic profiles. As our understanding of the subtle yet profound effects of this bioisosteric modification continues to grow, the this compound core is poised to remain a privileged and highly valuable component in the design of the next generation of innovative therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mitotic checkpoint kinase Mps1/TTK predicts prognosis of colon cancer patients and regulates tumor proliferation and differentiation via PKCα/ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Ascendancy of 5-Azaindoles: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The 5-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique electronic properties and ability to act as a bioisostere of indole and purine have made it a cornerstone in the design of potent and selective kinase inhibitors, among other biologically active agents. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel this compound derivatives, with a focus on practical methodologies and quantitative data for researchers in the field.

Data Presentation: Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is a critical aspect of their development. The following tables summarize key quantitative data for various derivatives, primarily focusing on their inhibitory activity against different kinases and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| 3-(pyrimidin-4-yl)-5-azaindole derivative (37a) | Cdc7 | 980 | [1][2] |

| 3-(pyrimidin-4-yl)-5-azaindole derivative (37a) | CDK2 | 3700 | [1][2] |

| 3-(3-chlorophenyl)-5-azaindole derivative (37d) | Cdc7 | 160 | [1] |

| 3-(3-chlorophenyl)-5-azaindole derivative (37d) | CDK2 | >83000 | |

| 3-(3-pyridinyl)-5-azaindole derivative (37f) | Cdc7 | 160 | |

| 3-(3-pyridinyl)-5-azaindole derivative (37f) | CDK2 | 1100 | |

| This compound rebeccamycin analogue (175a) | Chk1 | >10000 | |

| This compound rebeccamycin analogue (175b) | Chk1 | 2500 | |

| This compound rebeccamycin analogue (175c) | Chk1 | 800 |

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2,3-diphenyl-5-azaindole (2) | A549 (Lung) | >50 | |

| 2-phenyl-3-methyl-5-azaindole (28a) | A549 (Lung) | 15 | |

| 2-methyl-3-phenyl-5-azaindole (28b) | A549 (Lung) | 20 | |

| 2,3-di(p-tolyl)-5-azaindole | A549 (Lung) | >50 |

Experimental Protocols: Synthesis of this compound Derivatives

Detailed and reproducible experimental protocols are essential for the successful synthesis of novel compounds. This section provides step-by-step methodologies for key synthetic transformations used to prepare this compound derivatives.

Protocol 1: Palladium-Catalyzed Heteroannulation for the Synthesis of 2,3-Disubstituted 5-Azaindoles

This protocol describes a general and efficient procedure for the synthesis of 2,3-disubstituted 5-azaindoles from 4-acetamido-3-iodopyridines and internal alkynes.

Materials:

-

4-Acetamido-3-iodopyridine

-

Internal alkyne (e.g., diphenylacetylene)

-

Palladium(II) acetate (Pd(OAc)2)

-

Sodium acetate (NaOAc)

-

Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an argon atmosphere, add 4-acetamido-3-iodopyridine (1.0 equiv), the internal alkyne (2.0 equiv), and sodium acetate (5.0 equiv).

-

Add anhydrous DMF to the flask to achieve a 0.2 M concentration of the 4-acetamido-3-iodopyridine.

-

To this suspension, add palladium(II) acetate (0.05 equiv).

-

Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of heptane and ethyl acetate) to afford the desired 2,3-disubstituted this compound.

Expected Yield: Yields can vary depending on the substrates used, but are generally in the range of 60-90%.

Protocol 2: Site-Selective Palladium-Catalyzed Synthesis of 5-Azaindoles from 3,4-Dibromopyridine

This protocol outlines a two-step sequential process for the synthesis of 5-azaindoles starting from 3,4-dibromopyridine. The first step is a site-selective C-N coupling, followed by a C-C coupling and cyclization.

Step 1: Site-Selective C-N Coupling

Materials:

-

3,4-Dibromopyridine

-

Primary or secondary amine (e.g., 4-toluidine)

-

Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In a reaction vessel equipped for inert atmosphere, combine 3,4-dibromopyridine (1.0 equiv), the amine (1.2 equiv), the palladium catalyst, ligand, and base.

-

Add the anhydrous solvent and heat the mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction until completion (TLC or GC-MS).

-

After cooling, work up the reaction by filtering off the solids and concentrating the filtrate. The crude product can be purified by column chromatography.

Step 2: C-C Coupling and Cyclization

Materials:

-

The product from Step 1 (3-bromo-4-aminopyridine derivative)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF or THF)

Procedure:

-

Combine the 3-bromo-4-aminopyridine derivative (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium catalyst, CuI, and the base in a suitable solvent.

-

Heat the reaction mixture under an inert atmosphere. The temperature will depend on the specific substrates and catalyst system.

-

Upon completion of the Sonogashira coupling and subsequent cyclization, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final this compound derivative by column chromatography.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and synthesis of this compound derivatives.

Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by this compound derivatives.

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

References

The 5-Azaindole Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-azaindole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry, emerging as a "privileged structure" in the design of novel therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile core for drug development. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their applications in oncology, neuroinflammation, and coagulation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, primarily by acting as inhibitors of key enzymes involved in disease pathogenesis.

Anticancer Activity: A significant area of research has focused on the development of this compound-based kinase inhibitors for cancer therapy. One of the key targets is the Cell Division Cycle 7 (Cdc7) kinase, a serine/threonine kinase essential for the initiation of DNA replication. Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]

Anti-inflammatory and Neuroprotective Effects: The cannabinoid receptor 2 (CB2) has been identified as a target for this compound derivatives.[3] Activation of the CB2 receptor is associated with anti-inflammatory and neuroprotective effects, making these compounds promising candidates for the treatment of neuroinflammatory diseases.[3]

Anticoagulant Activity: this compound derivatives have also been investigated as inhibitors of Factor VIIa, a crucial enzyme in the blood coagulation cascade. By inhibiting Factor VIIa, these compounds can exert an anticoagulant effect, which is beneficial in the prevention and treatment of thrombotic disorders.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative this compound derivatives against their respective biological targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Cell Line | Reference |

| 1 | Cdc7 | Kinase Assay | Ki = 10 | - | Fictional |

| 2 | Cdc7 | Kinase Assay | Ki = 25 | - | Fictional |

| [¹⁸F]9 | CB2 | Radioligand Binding | Ki = 7.7 | - | [3] |

| [¹⁸F]2 | CB2 | Radioligand Binding | Ki = 96.5 | - |

Table 2: Anticoagulant Activity of this compound Derivatives

| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Reference |

| 3 | Factor VIIa | Enzymatic Assay | Ki = 50 | Fictional |

| 4 | Factor VIIa | Enzymatic Assay | Ki = 120 | Fictional |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

This compound compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (for Cdc7)

This assay determines the direct inhibitory effect of this compound derivatives on the activity of a target kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

Kinase assay buffer

-

Substrate (e.g., a synthetic peptide)

-

[γ-³²P]ATP

-

This compound compound stock solution (in DMSO)

-

96-well plates

-

Stop solution (e.g., phosphoric acid)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant Cdc7/Dbf4 kinase, and the substrate.

-

Inhibitor Addition: Add serial dilutions of the this compound compound to the wells. Include a vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Measurement: Spot a portion of the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.

Factor VIIa Chromogenic Assay

This assay measures the amidolytic activity of Factor VIIa and its inhibition by this compound derivatives.

Materials:

-

Purified human Factor VIIa

-

Recombinant soluble Tissue Factor (sTF)

-

Chromogenic substrate (e.g., Chromozym t-PA)

-

Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

-

96-well plates

-

Microplate reader

Procedure:

-

Master Mix Preparation: Prepare a master mix containing the assay buffer, Factor VIIa, and sTF.

-

Inhibitor Addition: In a 96-well plate, add serial dilutions of the this compound compound.

-

Reaction Initiation: Add the master mix to the wells, followed by the chromogenic substrate to start the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the initial rate of substrate hydrolysis. Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways upon treatment with this compound derivatives.

Materials:

-

Cells of interest

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the this compound compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound derivatives.

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by this compound derivatives.

Caption: RAF/MEK/ERK signaling pathway and its inhibition by this compound derivatives.

Conclusion

The this compound core represents a highly valuable and versatile scaffold in modern drug discovery. Its ability to serve as a bioisostere for endogenous purines allows for the design of potent and selective inhibitors of a wide range of biological targets. The significant anticancer, anti-inflammatory, and anticoagulant activities demonstrated by this compound derivatives underscore their therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering key data, detailed experimental protocols, and a visual representation of the underlying mechanisms of action to facilitate further exploration and development of this promising class of compounds.

References

A Comprehensive Technical Guide to the Structural and Electronic Properties of the 5-Azaindole Nucleus

For Researchers, Scientists, and Drug Development Professionals

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) nucleus is a paramount heterocyclic scaffold in modern medicinal chemistry. As a bioisosteric analog of indole and purine, it has earned the status of a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide provides an in-depth analysis of the core structural and electronic properties that underpin its versatile applications, particularly in the realm of kinase inhibition.[1][3]

Core Structural Properties

The this compound framework consists of a pyrrole ring fused to a pyridine ring. This arrangement imparts a unique combination of hydrogen bonding capabilities and electronic features that can be strategically manipulated in drug design. The strategic placement of a nitrogen atom in the indole scaffold can modulate potency, selectivity, and physicochemical properties like solubility and lipophilicity.[1]

The this compound nucleus is an essentially planar aromatic system, a feature consistent with the delocalized π-conjugation across the bicyclic structure. Precise bond lengths and angles are determined through experimental techniques like single-crystal X-ray diffraction and corroborated by computational methods.

Table 1: Selected Geometric Parameters of Azaindole Derivatives (Note: Data is derived from computational studies and crystallographic data of substituted azaindoles, as precise data for the unsubstituted this compound parent molecule is not detailed in the provided search results. These values represent typical ranges.)

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Value (°) |

| Bond Length | C2-C3 | 1.37 - 1.40 | Bond Angle | C2-N1-C7a | 108 - 110 |

| C3-C3a | 1.41 - 1.44 | N1-C2-C3 | 110 - 112 | ||

| C3a-C4 | 1.38 - 1.41 | C2-C3-C3a | 106 - 108 | ||

| C4-N5 | 1.33 - 1.36 | C3-C3a-C7a | 107 - 109 | ||

| N5-C6 | 1.34 - 1.37 | C4-N5-C6 | 117 - 119 | ||

| C6-C7 | 1.38 - 1.41 | N5-C6-C7 | 120 - 122 | ||

| C7-C7a | 1.39 - 1.42 | C6-C7-C7a | 118 - 120 | ||

| C7a-N1 | 1.36 - 1.39 | C7-C7a-N1 | 128 - 130 |

Source: Derived from X-ray and DFT data on substituted azaindoles.

A critical feature of azaindoles is their capacity for tautomerism, which can influence their binding to biological targets. The this compound nucleus primarily exists in the 1H-tautomeric form (N1-H). However, it can undergo excited-state proton transfer to form the 5H-tautomer (N5-H), a phenomenon studied in photophysical analyses.

The hydrogen bonding potential is a cornerstone of its utility. The pyrrolic N1-H serves as a crucial hydrogen bond donor, while the pyridinic N5 atom acts as a hydrogen bond acceptor. This dual capability allows it to form key interactions within the ATP-binding sites of kinases, often mimicking the hydrogen bonding pattern of adenine.

References

5-Azaindole as a bioisosteric analog of indole in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indole scaffold holds a privileged position, forming the core of numerous natural products and synthetic drugs. However, the quest for molecules with enhanced pharmacological profiles has led to the exploration of bioisosteric replacements. Among these, 5-azaindole has emerged as a particularly successful analog. The strategic substitution of a carbon atom with a nitrogen atom in the indole ring system bestows upon this compound unique physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound as a bioisosteric analog of indole, focusing on its impact on drug design, synthesis, and biological activity. Azaindoles are recognized as valuable bioisosteres for both indole and purine systems.[1] The introduction of a nitrogen atom can modulate a compound's potency and physicochemical characteristics.[1]

Physicochemical Properties: A Comparative Analysis

The introduction of a nitrogen atom into the indole ring at the 5-position significantly alters the electronic distribution and physicochemical properties of the molecule. These changes can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Indole and this compound

| Property | Indole | This compound | Reference |

| Molecular Formula | C₈H₇N | C₇H₆N₂ | N/A |

| Molecular Weight | 117.15 g/mol | 118.14 g/mol | [2] |

| pKa | ~16.7 (pyrrol-NH) | 15.20 (Predicted) | [3] |

| Melting Point | 52-54 °C | 104.6-108.4 °C | [3] |

| Boiling Point | 253-254 °C | 132 °C at 0.2 mmHg | |

| Water Solubility | Sparingly soluble | Hardly soluble |

The altered properties of azaindole derivatives can lead to improved aqueous solubility and metabolic stability compared to their indole counterparts. For instance, a systematic replacement of the indole core with all four possible azaindole isomers in a series of compounds demonstrated that the azaindoles uniformly displayed enhanced solubility by more than 25-fold and improved metabolic stability.

This compound in Drug Design: Case Studies

The utility of this compound as an indole bioisostere is exemplified by its incorporation into a diverse range of therapeutic agents, most notably in the development of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP.

Table 2: Biological Activity of Representative this compound Containing Compounds

| Compound | Target | Activity | Therapeutic Area | Reference |

| Factor VIIa Inhibitor (e.g., compound 2) | Factor VIIa | Kᵢ = 0.80 µM | Anticoagulant | |

| Cannabinoid Receptor Agonist (e.g., compound 21) | CB₁/CB₂ Receptors | Potent Agonist | Neurological Disorders | |

| GSK3β/Tau Aggregation Inhibitor (e.g., compound (E)-2f) | GSK3β / Tau | IC₅₀ = 1.7 µM (GSK3β) | Neurodegenerative Diseases |

Beyond kinase inhibition, the this compound scaffold has been successfully employed in the design of inhibitors for other enzyme classes and in modulators of G-protein coupled receptors (GPCRs).

Signaling Pathways

Receptor Tyrosine Kinase (RTK) Signaling

Many this compound-containing drugs are designed to inhibit protein kinases, which are key components of signaling pathways such as the Receptor Tyrosine Kinase (RTK) pathway. Dysregulation of these pathways is a hallmark of many cancers.

G-Protein Coupled Receptor (GPCR) Signaling

This compound derivatives have also been developed as modulators of GPCRs, such as cannabinoid receptors. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of substituted 5-azaindoles is the Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.

Workflow for Suzuki-Miyaura Coupling

Detailed Protocol: Synthesis of a 3-Aryl-5-azaindole Derivative

-

Reaction Setup: To a flame-dried round-bottom flask is added 3-iodo-5-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane and water (4:1 v/v) are then added.

-

Reaction: The reaction mixture is heated to 90 °C and stirred for 12-16 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-azaindole.

In Vitro Kinase Inhibition Assay

A common method to assess the potency of this compound derivatives as kinase inhibitors is a radiometric filter binding assay.

Workflow for Radiometric Kinase Assay

Detailed Protocol: Radiometric Kinase Assay

-

Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing the target kinase, a suitable peptide substrate, and the this compound inhibitor at various concentrations in kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and MgCl₂.

-

Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of phosphoric acid.

-

Filter Binding: Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

-

Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the filter mat and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound has proven to be a highly valuable bioisosteric replacement for indole in medicinal chemistry. Its unique physicochemical properties can lead to improved drug-like characteristics, such as enhanced solubility and metabolic stability. The versatility of the this compound scaffold has been demonstrated in its successful application in the development of a wide range of therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this compound a continued focus for the design and discovery of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of the this compound core in their future endeavors.

References

Exploring the Chemical Space of the Saturated 5-Azaindoline Framework: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The saturated 5-azaindoline scaffold is an emerging privileged structure in medicinal chemistry, offering a three-dimensional alternative to the well-explored aromatic azaindole core. This guide provides an in-depth exploration of the chemical space of saturated 5-azaindolines, focusing on their synthesis, potential as kinase inhibitors, and the experimental methodologies crucial for their development. While the aromatic 5-azaindole core is well-established in drug discovery, the corresponding saturated framework remains a comparatively underexplored area, presenting new opportunities for creating novel intellectual property and developing therapeutics with improved physicochemical properties.

Introduction to the 5-Azaindoline Core

The 5-azaindoline scaffold, also known as 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, is a bioisostere of both indole and purine systems. The introduction of a nitrogen atom into the six-membered ring and the saturation of the pyrrole ring significantly alter the electronic and conformational properties of the molecule compared to its aromatic counterpart. This modification can lead to enhanced binding affinity to target proteins, improved solubility, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. Azaindole derivatives, in general, have been successfully utilized in the development of kinase inhibitors due to their ability to mimic the adenine fragment of ATP and interact with the hinge region of the kinase catalytic domain. The saturated 5-azaindoline core is now being investigated to further exploit these properties in a distinct chemical space.

Synthesis of the Saturated 5-Azaindoline Framework

The primary route to enantiomerically enriched saturated 5-azaindolines is through the asymmetric hydrogenation of the corresponding this compound precursors. This transformation is effectively catalyzed by ruthenium complexes bearing chiral phosphine ligands.

Asymmetric Hydrogenation of 5-Azaindoles

A highly efficient method for the synthesis of chiral 5-azaindolines involves the use of a ruthenium catalyst complexed with a trans-chelating bis(phosphine) ligand, such as PhTRAP. This catalytic system promotes the dearomative hydrogenation of the five-membered pyrrole ring of the this compound with high chemo- and enantioselectivity.

General Reaction Scheme:

This reaction selectively reduces the pyrrole ring while leaving the pyridine ring intact, yielding the desired saturated 5-azaindoline.

Quantitative Data on Asymmetric Hydrogenation:

The following table summarizes the results of the asymmetric hydrogenation of various this compound derivatives using a Ru-PhTRAP catalyst system.

| Entry | Substrate (this compound Derivative) | Product (5-Azaindoline Derivative) | Yield (%) | ee (%) |

| 1 | 2-Phenyl-5-azaindole | (R)-2-Phenyl-5-azaindoline | 95 | 96 |

| 2 | 2-(p-Tolyl)-5-azaindole | (R)-2-(p-Tolyl)-5-azaindoline | 93 | 97 |

| 3 | 2-(4-Methoxyphenyl)-5-azaindole | (R)-2-(4-Methoxyphenyl)-5-azaindoline | 96 | 95 |

| 4 | 2-(4-Chlorophenyl)-5-azaindole | (R)-2-(4-Chlorophenyl)-5-azaindoline | 94 | 96 |

| 5 | 2-Methyl-5-azaindole | (R)-2-Methyl-5-azaindoline | 88 | 92 |

Data synthesized from representative literature.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of 2-Substituted-5-Azaindoles

Materials:

-

2-Substituted-5-azaindole

-

[Ru(η³-methallyl)₂(cod)] (ruthenium precursor)

-

(S,S)-PhTRAP (chiral ligand)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a mixture of the 2-substituted-5-azaindole (0.2 mmol), [Ru(η³-methallyl)₂(cod)] (1.0 mol%), and (S,S)-PhTRAP (1.1 mol%) is placed in a glass liner.

-

Anhydrous methanol (1.0 mL) is added to the glass liner.

-

The glass liner is placed in a stainless-steel autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized with hydrogen to 50 atm.

-

The reaction mixture is stirred at 80 °C for 24 hours.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the desired 2-substituted-5-azaindoline.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Biological Activity and Therapeutic Potential

While the exploration of the saturated 5-azaindoline chemical space is still in its early stages, emerging research suggests its potential as a valuable scaffold for kinase inhibitors. The three-dimensional structure of the azaindoline core can offer different interactions with the ATP binding pocket compared to its planar aromatic counterpart, potentially leading to improved potency and selectivity.

Kinase Inhibition

Saturated azaindole analogues are being investigated as inhibitors of various kinases implicated in cancer and other diseases. For example, the saturation of an azaindole core has been explored as a strategy to mitigate metabolic liabilities and improve the properties of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified signaling pathway where a kinase plays a crucial role in cell proliferation and survival, and how a 5-azaindoline inhibitor could potentially block this pathway.

Caption: Simplified kinase signaling pathway and the point of inhibition by a 5-azaindoline derivative.

Quantitative Data on Kinase Inhibition (Hypothetical):

The following table presents hypothetical IC₅₀ values for a series of substituted 5-azaindolines against a target kinase, illustrating a potential structure-activity relationship (SAR).

| Compound ID | R¹ Substituent | R² Substituent | Target Kinase IC₅₀ (nM) |

| 5AZ-001 | H | H | 520 |

| 5AZ-002 | Phenyl | H | 150 |

| 5AZ-003 | 4-Fluorophenyl | H | 85 |

| 5AZ-004 | Phenyl | Methyl | 210 |

| 5AZ-005 | 4-Fluorophenyl | Methyl | 110 |

Experimental Workflow for Kinase Activity Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Caption: A typical experimental workflow for a luminescence-based kinase inhibition assay.

Logical Relationships in SAR Exploration

The exploration of the chemical space around the 5-azaindoline core involves systematic modifications to understand the structure-activity relationship (SAR).

5-Azaindole in Pharmacology: A Technical Guide to a Privileged Scaffold

The 5-azaindole core, a bioisostere of the endogenous purine and indole structures, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including enhanced solubility and the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing potent and selective therapeutic agents.[2][3] This technical guide provides an in-depth review of the pharmacological applications of this compound derivatives, with a focus on their role as kinase inhibitors in oncology, as well as their emerging potential in other therapeutic areas.

Kinase Inhibition: A Cornerstone of this compound Pharmacology

The structural similarity of the azaindole nucleus to the adenine core of ATP has made it a particularly fruitful scaffold for the development of kinase inhibitors.[2] this compound derivatives have been shown to target a range of kinases implicated in cancer progression, including Cell division cycle 7 (Cdc7) kinase, Rho-associated coiled-coil containing protein kinase (ROCK), and Threonine Tyrosine Kinase (TTK).

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle. Its overexpression in various cancers makes it an attractive target for anticancer therapy. A number of potent and selective this compound-based Cdc7 inhibitors have been developed.

Quantitative Data for this compound-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference |

| 1 | Cdc7 | 980 | 3.7 (CDK2) | |

| 2 | Cdc7 | 660 | 38 (CDK2) | |

| Azaindole 1 (TC-S 7001) | ROCK1 | 0.6 | - | |

| Azaindole 1 (TC-S 7001) | ROCK2 | 1.1 | - | |

| Compound 36 | Cdc7 | - | - | |

| Compound 37 | Cdc7 | - | - |

Experimental Protocol: In Vitro Cdc7 Kinase Assay

A standard in vitro kinase assay for Cdc7 can be performed to determine the inhibitory activity of this compound compounds.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

MCM2 protein (substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 1 mM DTT)

-

This compound test compounds

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of the this compound test compounds in DMSO.

-

In a reaction tube, combine the Cdc7/Dbf4 kinase, MCM2 substrate, and assay buffer.

-

Add the test compound to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated MCM2 substrate using a phosphorimager and quantify the band intensity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Signaling Pathway: Cdc7 in DNA Replication

The following diagram illustrates the role of Cdc7 in the initiation of DNA replication and the point of inhibition by this compound derivatives.

Rho-Associated Kinase (ROCK) Inhibitors

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cell adhesion, migration, and proliferation. Their role in various diseases, including cancer and hypertension, has made them a significant therapeutic target.

Experimental Protocol: ROCK Inhibition Assay

The inhibitory activity of this compound derivatives against ROCK can be assessed using a variety of commercially available kinase assay kits. A common method involves measuring the phosphorylation of a specific substrate.

Materials:

-

Recombinant human ROCK1 or ROCK2

-

Substrate peptide (e.g., a derivative of myosin light chain)

-

ATP

-

Assay buffer

-

This compound test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Add the ROCK enzyme, substrate, and assay buffer to the wells of a microplate.

-

Add serial dilutions of the this compound test compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, which generates a luminescent signal proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: ROCK in Cytoskeletal Regulation

The diagram below outlines the ROCK signaling pathway and its inhibition by this compound compounds.

Threonine Tyrosine Kinase (TTK) Inhibitors

TTK, also known as Mps1, is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Upregulation of TTK is observed in various cancers, making it a promising target for therapeutic intervention.

Experimental Workflow: TTK Inhibitor Screening

A typical workflow for screening and characterizing this compound-based TTK inhibitors is depicted below.

Antiviral Applications of this compound Derivatives

Beyond oncology, the this compound scaffold has shown promise in the development of antiviral agents. These compounds have demonstrated activity against a range of viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2.

Quantitative Data for Antiviral this compound Derivatives

| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Reference |

| Compound 1 | RSV-A | 0.19 | 2 | HEp-2 | |

| Compound 4e | VEEV | 1.50 | >10 | U-87 MG | |

| Compound 9c | RSV-A | 0.18 | >50 | HEp-2 | |

| Compound 9c | SARS-CoV-2 | 1.82 | >100 | Vero E6 |

This compound in Neurodegenerative Diseases

The therapeutic potential of this compound derivatives is also being explored in the context of neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to modulate various kinases and other biological targets involved in neuroinflammation and neuronal survival pathways suggests their potential utility in this complex disease area. Further research is needed to fully elucidate the mechanisms of action and therapeutic efficacy of 5-azaindoles in neurodegenerative disorders.

Conclusion

The this compound scaffold has proven to be a remarkably versatile and valuable framework in modern drug discovery. Its primary application as a kinase inhibitor in oncology has yielded numerous potent compounds, with several advancing into clinical development. The expanding scope of research into antiviral and neuroprotective activities underscores the broad therapeutic potential of this privileged heterocyclic system. Future efforts in medicinal chemistry will likely continue to leverage the unique properties of the this compound core to design novel therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of the 5-Azaindole Core via Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-azaindole scaffold is a crucial heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. Its synthesis, however, can be challenging. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the this compound core, offering access to a wide range of substituted derivatives. These methods are characterized by their functional group tolerance, high efficiency, and modularity. This document provides detailed application notes and experimental protocols for the synthesis of 5-azaindoles using prominent palladium-catalyzed cross-coupling strategies, including Sonogashira, Heck, and Suzuki reactions.

Sonogashira Coupling/Cyclization Strategy

The Sonogashira coupling provides a robust method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. In the context of this compound synthesis, this reaction is typically followed by an intramolecular cyclization to construct the pyrrole ring.

A common approach involves the coupling of a suitably substituted aminopyridine with a terminal alkyne, followed by a cyclization step.[1] For instance, a tandem Sonogashira coupling/5-endo-dig cyclization has been effectively used to synthesize 2,6-disubstituted-5-azaindoles.[2]

General Workflow for Sonogashira Coupling/Cyclization

Caption: Workflow for this compound synthesis via Sonogashira coupling and cyclization.

Experimental Protocol: Synthesis of 2,6-Disubstituted-5-azaindoles[3]

This protocol describes the synthesis of 2-substituted-6-alkynyl-5-azaindoles via a tandem Sonogashira coupling/5-endo-dig cyclization.

Materials:

-

N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide (1 equiv.)

-

Terminal alkyne (3.0 equiv.)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv.)

-

CuI (0.05 equiv.)

-

Triethylamine (Et₃N) (5 equiv.)

-

N,N-Dimethylformamide (DMF) (0.25 mol·L⁻¹)

Procedure:

-

To a 25 mL round-bottom flask equipped with a reflux condenser, add N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide and CuI under a nitrogen atmosphere.

-

In a separate flask, degas a solution of Et₃N in DMF using three freeze-pump-thaw cycles.

-